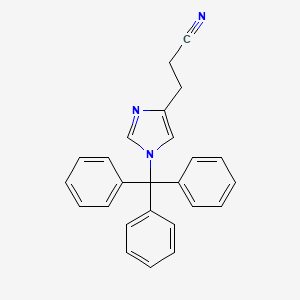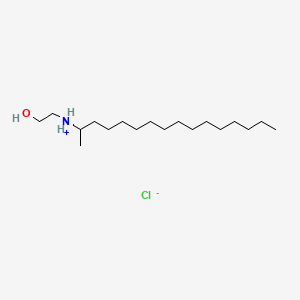
N',N'-diethyl-N-(3-methoxyphenazin-1-yl)propane-1,3-diamine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’,N’-diethyl-N-(3-methoxyphenazin-1-yl)propane-1,3-diamine;hydrochloride is an organic compound with a complex structure that includes a phenazine ring substituted with a methoxy group and a diethylamino-propyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’,N’-diethyl-N-(3-methoxyphenazin-1-yl)propane-1,3-diamine;hydrochloride typically involves multiple steps:
Formation of the Phenazine Core: The phenazine core can be synthesized through the condensation of o-phenylenediamine with a suitable aldehyde or ketone under acidic conditions.
Attachment of the Diethylamino-Propyl Chain: The final step involves the alkylation of the phenazine derivative with N,N-diethyl-1,3-propanediamine under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
N’,N’-diethyl-N-(3-methoxyphenazin-1-yl)propane-1,3-diamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenazine ring can be oxidized to form quinone derivatives.
Reduction: Reduction of the phenazine ring can lead to the formation of dihydrophenazine derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrophenazine derivatives.
Substitution: Various substituted phenazine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N’,N’-diethyl-N-(3-methoxyphenazin-1-yl)propane-1,3-diamine;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the phenazine core.
Medicine: Studied for its potential antimicrobial and anticancer properties.
Industry: Used in the development of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of N’,N’-diethyl-N-(3-methoxyphenazin-1-yl)propane-1,3-diamine;hydrochloride involves its interaction with various molecular targets:
Molecular Targets: The phenazine core can intercalate with DNA, disrupting its function.
Pathways Involved: The compound can induce oxidative stress in cells, leading to cell death. It can also inhibit key enzymes involved in cellular metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-Dimethyl-1,3-propanediamine: Similar structure but lacks the phenazine core.
N-Methyl-1,3-propanediamine: Similar structure but with a methyl group instead of a diethyl group.
Phenazine Derivatives: Compounds with similar phenazine cores but different substituents.
Uniqueness
N’,N’-diethyl-N-(3-methoxyphenazin-1-yl)propane-1,3-diamine;hydrochloride is unique due to the combination of the phenazine core with a methoxy group and a diethylamino-propyl chain, which imparts specific chemical and biological properties not found in other similar compounds.
Eigenschaften
CAS-Nummer |
7403-49-8 |
|---|---|
Molekularformel |
C20H27ClN4O |
Molekulargewicht |
374.9 g/mol |
IUPAC-Name |
N',N'-diethyl-N-(3-methoxyphenazin-1-yl)propane-1,3-diamine;hydrochloride |
InChI |
InChI=1S/C20H26N4O.ClH/c1-4-24(5-2)12-8-11-21-18-13-15(25-3)14-19-20(18)23-17-10-7-6-9-16(17)22-19;/h6-7,9-10,13-14,21H,4-5,8,11-12H2,1-3H3;1H |
InChI-Schlüssel |
GVXMLKVQUDBSOP-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCCNC1=CC(=CC2=NC3=CC=CC=C3N=C12)OC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2,9-Dichloro-5,6,12,13-tetrahydroquino[2,3-b]acridine-7,14-dione](/img/structure/B13765394.png)





